4-Bromo-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrF2O2S and a molecular weight of 257.05 g/mol . It is a solid compound that is often used in various chemical reactions and applications due to its unique properties.
Mechanism of Action
Target of Action
Sulfonyl fluoride motifs are generally used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
The compound’s mode of action involves the use of the sulfonyl fluoride motif to connect -SO2- linked small molecules with proteins or nucleic acids . This is part of a new click chemistry approach through sulfates, which is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
It is known that the compound is commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 43-48 °c , which may influence its bioavailability.
Result of Action
The compound’s use in the suzuki-miyaura coupling reaction suggests that it plays a role in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Also, adequate ventilation is necessary when handling the compound, and precautionary measures against static discharges should be taken . The compound is also classified as combustible and corrosive .
Biochemical Analysis
Biochemical Properties
It is known that the sulfonyl fluoride motif in this compound can interact with proteins and nucleic acids . This suggests that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its potential to interact with proteins and nucleic acids , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its sulfonyl fluoride motif suggests that it could potentially form -SO2- linked small molecules with proteins or nucleic acids . This could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Given its potential to interact with proteins and nucleic acids , it could potentially be involved in various metabolic pathways.
Preparation Methods
The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with fluoride sources under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. In these reactions, common reagents such as nucleophiles can attack the sulfonyl fluoride group, leading to the formation of different products . For example, the reaction with amines can produce sulfonamide derivatives. The conditions for these reactions often involve the use of bases and solvents to promote the desired transformations.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to modify proteins and nucleic acids through click chemistry approaches . The sulfonyl fluoride group is particularly useful for creating stable linkages in biomolecules. Additionally, it has applications in the industry for the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as 4-(Trifluoromethyl)benzene-1-sulfonyl chloride and 1-Bromoethene-1-sulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substituents and overall molecular structure. The unique combination of bromine and fluorine in this compound provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZTWJUPHPODPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396779-67-1 |
Source
|
Record name | 1396779-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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